N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
Overview
Description
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H20N4OS2 and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide is 360.10785362 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Insecticidal Agents
The synthesis of various heterocycles from precursors related to the compound has been shown to produce potential insecticidal agents against pests like Spodoptera littoralis. These synthesized compounds involve different heterocyclic frameworks demonstrating significant insecticidal properties, underscoring the compound's utility in agricultural chemistry and pest management strategies (Fadda et al., 2017).
Analgesic Activity
Derivatives of this compound have been synthesized and investigated for their analgesic activities. Studies have shown that certain acetamide derivatives offer significant analgesic effects in various models, highlighting their potential in pain management and pharmaceutical development (Kaplancıklı et al., 2012).
Antioxidant Activity
Benzothiazole derivatives, including compounds structurally related to the one , have demonstrated antioxidant activity. These compounds have shown potential in mitigating oxidative stress, which is a contributing factor in various diseases, including hepatotoxicity induced by substances like acetaminophen. Such activities make them candidates for further research in the context of oxidative stress-related disease management (Cabrera-Pérez et al., 2016).
Antitumor Activity
The synthesis of novel heterocyclic compounds derived from this compound has been explored for antitumor activities. Various studies have demonstrated that synthesized derivatives possess significant antiproliferative effects against different cancer cell lines. This highlights the compound's potential as a scaffold for developing new anticancer agents, contributing to cancer therapy research (Shams et al., 2010).
Properties
IUPAC Name |
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(1-methylimidazol-2-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS2/c1-3-11-4-5-12-13(9-18)16(24-14(12)8-11)20-15(22)10-23-17-19-6-7-21(17)2/h6-7,11H,3-5,8,10H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMFGAHZSSGTDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)CSC3=NC=CN3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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